Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate
Overview
Description
“Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate” is a chemical compound with the CAS Number: 1393845-80-1 . It has a molecular weight of 271.36 . The IUPAC name for this compound is tert-butyl 3- { [methoxy (methyl)amino]carbonyl}cyclohexanecarboxylate .
Molecular Structure Analysis
The Inchi Code for “Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate” is 1S/C14H25NO4/c1-14 (2,3)19-13 (17)11-8-6-7-10 (9-11)12 (16)15 (4)18-5/h10-11H,6-9H2,1-5H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate” is a solid .Scientific Research Applications
Catalytic Applications : (R)-(+)-N-Methylbenzoguanidine ((R)-NMBG) is used as an efficient acyl transfer catalyst for acylative kinetic resolution of racemic β-hydroxy esters, with a tert-butyl ester moiety being crucial for achieving high selectivity (Yamada & Nakata, 2016).
Synthesis of Natural Products : Tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, a key intermediate of Biotin, is synthesized from L-cystine. Biotin is a water-soluble vitamin involved in the metabolic cycle for the biosynthesis of fatty acids, sugars, and α-amino acids (Qin et al., 2014).
Material Science : Tert-butyl moieties, as part of benzothizole modified carbazole derivatives, are found to play a significant role in the formation of organogels. These materials have potential applications as fluorescent sensory materials for the detection of volatile acid vapors (Sun et al., 2015).
Organic Reactions : In the study of tert-butyl (RS)-3-oxy-substituted cyclopent-1-ene-carboxylates, tert-butyl groups exhibit significant enantiorecognition, facilitating the parallel kinetic resolution of these compounds and leading to the synthesis of differentially protected 3-oxy-substituted cispentacin derivatives (Aye et al., 2008).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[methoxy(methyl)carbamoyl]cyclohexane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(17)11-8-6-7-10(9-11)12(16)15(4)18-5/h10-11H,6-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKIVTOKCDBBBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CCCC(C1)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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